3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-6-7-17-19)18-14(20)11-4-3-5-12(15)8-11/h3-8,10,13H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMYJCRLCBAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted benzamides or triazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: The triazole ring in this compound is known for its biological activity, and it can be used in the development of new drugs or as a tool in biological research to study enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, this compound can be explored for its therapeutic properties. It may serve as a lead compound in the development of new medications for various diseases.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes or receptors, leading to biological effects. The specific mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
KPR-5714 (N-[(R)-3,3-Difluoro-4-Hydroxy-1-(2H-1,2,3-Triazol-2-yl)butan-2-yl]-3-Fluoro-2-[5-(4-Fluorophenyl)-1H-Pyrazol-3-yl]benzamide)
- Structural Differences : KPR-5714 replaces the bromine with fluorine and introduces a pyrazole ring and difluorinated hydroxybutane chain.
- Functional Impact : Fluorination increases metabolic stability and polarity (logP = 3.2, topological polar surface area = 95 Ų) compared to the brominated analog .
- Bioactivity : Acts as a TRPM8 antagonist (IC₅₀ = 12 nM), suggesting the triazole-benzamide scaffold’s versatility in targeting ion channels .
3-Bromo-N-(6-Methyl-1,3-Benzothiazol-2-yl)benzamide
- Structural Differences : Substitutes the triazole with a benzothiazole ring.
- Functional Impact : The benzothiazole group enhances π-stacking interactions but reduces hydrogen-bonding capacity. Molecular weight (347.23 g/mol) is lower than the triazole analog .
- Applications : Benzothiazoles are often explored as kinase inhibitors or antimicrobial agents, diverging from triazole-based targets .
5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (6k)
- Structural Differences : Incorporates a benzoxazole and triazole-thione group.
- Spectral Data : NMR signals at δ 9.00 ppm (triazole proton) and EI-MS m/z 464 (M+1) highlight distinct fragmentation patterns compared to the target compound .
N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)benzamide Derivatives
- Structural Differences : Retain the triazole-benzamide core but lack the bromine and branched alkyl chain.
- Synthesis : Microwave-assisted C–N coupling using DCC/DMAP achieves >90% yield in 15 minutes, suggesting efficient scalability for analogs .
- Applications : Demonstrated utility in antimicrobial screenings, emphasizing the role of substituents on bioactivity .
Key Research Findings and Implications
Triazole vs. Benzothiazole/Benzoxazole: Triazole-containing analogs exhibit superior hydrogen-bonding capacity and metal coordination (e.g., CuAAC-derived triazoles ), whereas sulfur/oxygen heterocycles (benzothiazole/benzoxazole) enhance aromatic interactions .
Synthetic Efficiency :
- Microwave-assisted methods reduce reaction times from hours to minutes, as seen in triazole-benzamide derivatives .
Biological Relevance :
- The triazole-benzamide scaffold is adaptable to diverse targets (e.g., TRPM8, antimicrobial agents), but substituent choice critically modulates selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
